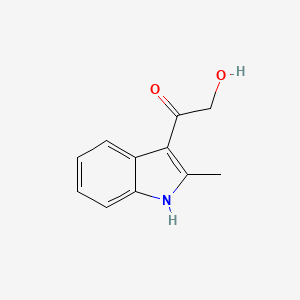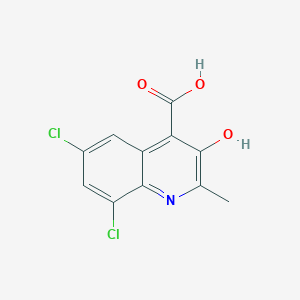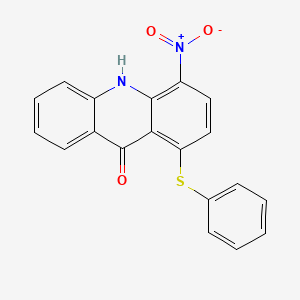![molecular formula C9H8N2O3 B13749889 Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde with a β-ketoester and a nitrogen donor compound such as ammonia or ammonium acetate . This reaction is often carried out in an aqueous medium with the presence of a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of phase transfer catalysts can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro or imino groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the amino group.
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound features a chromeno ring instead of a furan ring.
Uniqueness
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific ring structure and the position of the functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,10H2,1H3 |
Clé InChI |
IBOMFNOIIWZDLV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC(=CN=C2O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





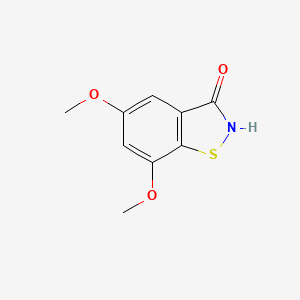
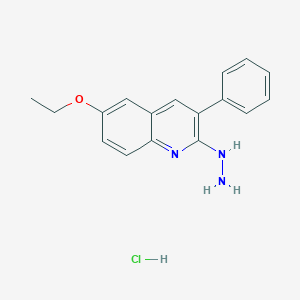
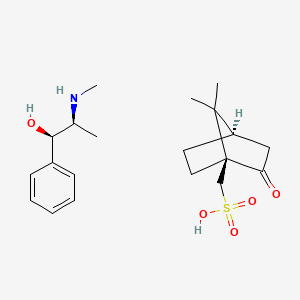

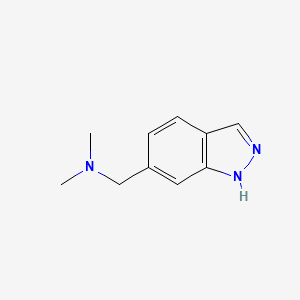
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
